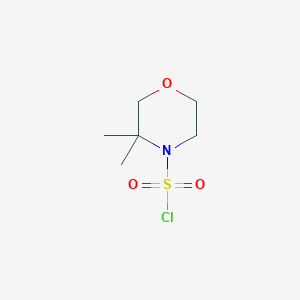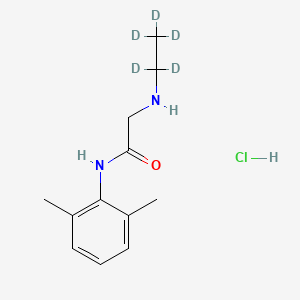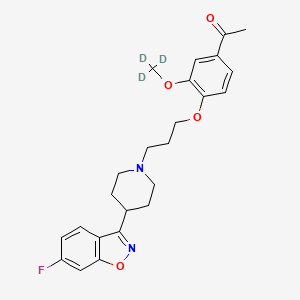
Cdc7-IN-17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cdc7-IN-17 is a potent and selective inhibitor of the cell division cycle 7 (CDC7) kinase. CDC7 kinase plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance complex, which is essential for the activation of DNA replication origins. Inhibition of CDC7 kinase has emerged as a promising strategy for cancer treatment due to its role in cell cycle regulation and its high expression in various tumors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cdc7-IN-17 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This involves the development of efficient catalytic systems, solvent recovery processes, and waste management strategies. The use of continuous flow reactors and automated synthesis platforms can further enhance the production efficiency and consistency of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Cdc7-IN-17 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted analogs of this compound .
Wissenschaftliche Forschungsanwendungen
Cdc7-IN-17 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDC7 kinase in DNA replication and cell cycle regulation.
Biology: Employed in cell-based assays to investigate the effects of CDC7 inhibition on cell proliferation, apoptosis, and DNA damage response.
Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, including ovarian, lung, and oral cancers.
Wirkmechanismus
Cdc7-IN-17 exerts its effects by selectively inhibiting the activity of CDC7 kinase. This inhibition prevents the phosphorylation of the minichromosome maintenance complex, thereby blocking the initiation of DNA replication. The disruption of DNA replication leads to replication stress, mitotic abnormalities, and ultimately cell death in cancer cells. The molecular targets and pathways involved in the mechanism of action of this compound include the ATR-mediated replication checkpoint and the DNA damage response pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Cdc7-IN-17 include other CDC7 inhibitors such as:
CDC7-IN-1: A potent and selective ATP-competitive CDC7 kinase inhibitor.
CDC7-IN-3: Exhibits efficient CDC7 kinase selectivity and induces cell death in cancer cells.
TAK-931: A highly specific CDC7 inhibitor developed as a clinical cancer therapeutic agent
Uniqueness
This compound is unique in its high potency and selectivity for CDC7 kinase, making it a valuable tool for studying the role of CDC7 in DNA replication and cell cycle regulation. Its ability to induce replication stress and apoptosis in cancer cells, while sparing normal cells, highlights its potential as a therapeutic agent for cancer treatment .
Eigenschaften
Molekularformel |
C13H15N5OS |
|---|---|
Molekulargewicht |
289.36 g/mol |
IUPAC-Name |
2-[(1S)-1-amino-2-methylpropyl]-6-(1H-pyrazol-5-yl)-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H15N5OS/c1-6(2)10(14)12-16-8-5-9(7-3-4-15-18-7)20-11(8)13(19)17-12/h3-6,10H,14H2,1-2H3,(H,15,18)(H,16,17,19)/t10-/m0/s1 |
InChI-Schlüssel |
BHFYJEOUSGMTBT-JTQLQIEISA-N |
Isomerische SMILES |
CC(C)[C@@H](C1=NC2=C(C(=O)N1)SC(=C2)C3=CC=NN3)N |
Kanonische SMILES |
CC(C)C(C1=NC2=C(C(=O)N1)SC(=C2)C3=CC=NN3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(Benzyloxy)phenyl]-2-thien-2-ylacrylic acid](/img/structure/B12428192.png)
![4-[(E)-1-[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]-4-chloro-1-phenylbut-1-en-2-yl]phenol](/img/structure/B12428216.png)

![[(1S,3R,6R,8S,9S,10S,11S,14S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate](/img/structure/B12428218.png)



![2-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-2,4-dihydroxy-5-(3-methylbut-2-EN-1-YL)phenyl}-5,7-dihydroxy-2,3-dihydro-1-benzopyran-4-one](/img/structure/B12428239.png)



![N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]-2-propenamide](/img/structure/B12428254.png)
![(1S)-1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-en-1-yl acetate](/img/structure/B12428255.png)
![3,6-diamino-N-{[(8Z)-15-amino-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-11-(2-imino-1,3-diazinan-4-yl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentaazacyclohexadecan-5-yl]methyl}hexanamide; sulfuric acid](/img/structure/B12428267.png)
